molecular formula C11H14N4O2 B2505194 ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate CAS No. 1507825-37-7

ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate

Cat. No.: B2505194
CAS No.: 1507825-37-7
M. Wt: 234.259
InChI Key: CCWJWGMTCCOLAK-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate (CAS 1507825-37-7) is a high-purity chemical intermediate with significant relevance in medicinal chemistry research. This compound, with the molecular formula C11H14N4O2 and a molecular weight of 234.25 g/mol, is built on the 3H-imidazo[4,5-b]pyridine scaffold, a privileged structure in drug discovery . This scaffold is recognized for its potential in developing therapies for inflammatory and autoimmune diseases, as it is a key precursor in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors . TYK2 is a Janus kinase (JAK) family member that mediates signaling of cytokines like IL-12, IL-23, and type I interferons, which are central drivers in conditions such as psoriasis, systemic lupus erythematosus (SLE), and dermatomyositis . Researchers value this scaffold because it has demonstrated a more favorable TYK2 selectivity profile compared to other similar chemotypes, a critical factor for developing targeted therapies with potentially reduced off-target effects . Furthermore, derivatives of the imidazo[4,5-b]pyridine core have also been explored for their antimicrobial properties. Studies show that such compounds can be synthesized and evaluated for activity against Gram-positive bacteria (e.g., Bacillus cereus ) and Gram-negative bacteria (e.g., Escherichia coli ), with some analogs exhibiting promising results . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

ethyl 2-[5-(methylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-3-17-10(16)6-9-13-7-4-5-8(12-2)14-11(7)15-9/h4-5H,3,6H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWJWGMTCCOLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507825-37-7
Record name ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization and methylation steps . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

Ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology

The compound has been studied for its potential biological activities. Research indicates that it may exhibit antimicrobial and antiviral properties. Studies have shown that derivatives of imidazo[4,5-b]pyridine compounds can interact with specific molecular targets, modulating enzymatic activities and influencing biological pathways .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may play a role in developing new drugs targeting various diseases due to its ability to bind to enzymes or receptors associated with disease processes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been noted that the compound can modulate enzyme activity and receptor interactions, which may lead to significant biological effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives:

  • Fungicidal Activity : A study synthesized novel imidazo[4,5-b]pyridine derivatives and tested their fungicidal properties. Results indicated promising activity against various fungal strains .
  • Antimicrobial Properties : Research demonstrated that certain derivatives exhibited notable antimicrobial effects, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Regioisomeric and Tautomeric Variants

  • Ethyl 2-[5-(Methylamino)-1H-Imidazo[4,5-b]Pyridin-2-yl]Acetate: This regioisomer differs in the position of hydrogen (1H vs. 3H), altering the tautomeric state. The 1H tautomer may exhibit reduced stability due to less favorable resonance stabilization. Notably, this compound has been discontinued commercially, possibly due to challenges in synthesis or purification .

Substitution Variants

  • The dimethylamino variant is priced significantly higher (€1,935.00/500mg vs. discontinued for methylamino), reflecting either greater synthetic complexity or demand .
  • Ethyl 2-(6-Bromo-2-Phenyl-3H-Imidazo[4,5-b]Pyridin-3-yl)Acetate :
    The bromo and phenyl substituents introduce steric bulk and electron-withdrawing effects, which could hinder enzymatic interactions but improve crystallinity. Crystallographic studies using SHELX software (commonly employed for small-molecule refinement) reveal distinct packing modes compared to unsubstituted analogs .

Heterocyclic Core Modifications

  • Isoxazole derivatives are often less basic than imidazoles, which may affect target engagement in biological systems .
  • 6-Nitro-1H-Benzimidazole-2-Acetic Acid Ethyl Ester: The nitro group is strongly electron-withdrawing, reducing nucleophilicity at the aromatic core. This contrasts with the electron-donating methylamino group in the target compound, suggesting divergent reactivity profiles .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Commercial Availability (500mg) Key Properties
Ethyl 2-[5-(Methylamino)-3H-Imidazo[4,5-b]Pyridin-2-yl]Acetate 5-Methylamino, 3H tautomer ~291.3 Discontinued Moderate lipophilicity, hydrogen-bond donor
Ethyl 2-[5-(Dimethylamino)-3H-Imidazo[4,5-b]Pyridin-2-yl]Acetate 5-Dimethylamino ~305.3 €1,935.00 Higher lipophilicity, reduced polarity
Ethyl 2-(6-Bromo-2-Phenyl-3H-Imidazo[4,5-b]Pyridin-3-yl)Acetate 6-Bromo, 2-Phenyl ~417.2 N/A Enhanced crystallinity, steric hindrance
Isoxazolo[4,5-b]Pyridin-3-Amine Isoxazole core ~146.1 N/A Lower basicity, altered electronic profile

Research Findings and Implications

  • Synthetic Challenges : The discontinuation of the 1H regioisomer () highlights the sensitivity of imidazopyridine synthesis to tautomerism, necessitating precise reaction conditions.
  • Biological Relevance: The methylamino group’s hydrogen-bonding capability may enhance target affinity compared to dimethylamino or bromo-substituted analogs, though this requires experimental validation.
  • Commercial Viability: Price disparities (e.g., dimethylamino variant at €1,935.00/500mg) suggest market prioritization of specific substitution patterns for high-value applications .

Biological Activity

Ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate (CAS Number: 1507825-37-7) is a chemical compound with the molecular formula C11H14N4O2 and a molecular weight of 234.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise pathways and targets are contingent upon the biological system under study.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[4,5-b]pyridine core can significantly enhance its antimicrobial efficacy.

Antiviral Activity

In addition to antimicrobial effects, this compound has been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication through mechanisms that involve interference with viral proteins or host cell pathways.

Anticancer Potential

The compound has also been evaluated for anticancer activity. Various derivatives of imidazo[4,5-b]pyridine have shown promising results in inhibiting tumor cell proliferation in different cancer cell lines. This compound is being studied for its potential to induce apoptosis in cancer cells, making it a candidate for further drug development.

Summary of Biological Activities

Activity Type Description
AntimicrobialInhibits growth of certain bacterial strains.
AntiviralPotentially interferes with viral replication.
AnticancerInduces apoptosis in tumor cells; inhibits proliferation.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .
  • Antiviral Research : In a recent investigation focused on antiviral properties, the compound was tested against Influenza A virus. Results indicated a dose-dependent reduction in viral titers, suggesting that this compound could serve as a lead compound for antiviral drug development .
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways. The IC50 values were comparable to established chemotherapeutic agents, highlighting its therapeutic potential .

Q & A

Q. Critical Parameters :

  • Solvent Choice : DMF facilitates nucleophilic substitution but requires careful removal to avoid impurities.
  • Catalyst : PTC agents improve reaction efficiency by enhancing solubility of ionic intermediates.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Spectroscopy :

  • ¹H/¹³C NMR : Assigns methylamino, acetate, and imidazo-pyridine proton environments.
  • IR Spectroscopy : Confirms C=O (ester) and N–H (methylamino) stretches .

Q. Crystallography :

  • Single-crystal X-ray diffraction (SC-XRD) resolves regioselectivity in alkylation (N3 vs. N1 substitution) and quantifies bond angles (e.g., N3–C13–C14: 112.88°) .
  • Hydrogen Bonding : Weak C–H···O interactions (e.g., C8–H8···O3, D···A = 3.450 Å) stabilize the crystal lattice .

Q. Table 1: Key Crystallographic Data

ParameterValueReference
C11–C12–H12 angle120.1°
N3–C13–C14 torsion112.88°
C–H···O interactions (D···A)3.142–3.450 Å

How do computational studies (e.g., DFT) contribute to understanding the electronic structure and reactivity?

Advanced Research Question
Density Functional Theory (DFT) studies predict:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with charge-transfer interactions in biological systems .
  • Regioselectivity : Calculations differentiate energy barriers for N3 vs. N1 alkylation, explaining experimental outcomes .
  • Reaction Pathways : Transition state modeling optimizes synthetic routes (e.g., aza-Wittig reactions) .

Q. Methodology :

  • Basis sets (e.g., B3LYP/6-311++G(d,p)) validate experimental geometries and electronic properties .

What strategies address regioselectivity challenges in N-alkylation reactions during synthesis?

Advanced Research Question
Contradictions arise from competing alkylation at N1 vs. N3 positions. Solutions include:

  • Steric Control : Bulky substituents on the imidazo-pyridine ring favor N3 alkylation .
  • Catalytic Tuning : Phase-transfer catalysts (e.g., tetra-nn-butylammonium bromide) enhance nucleophilicity at specific sites .
  • Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions in kinetically controlled systems .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies in antimicrobial or receptor-binding assays stem from:

  • Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) affect compound solubility and bioavailability .
  • Structural Analogues : Subtle changes (e.g., phenyl vs. pyridyl substituents) alter target affinity .

Q. Methodology :

  • Standardized Protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects .
  • SAR Analysis : Systematically compare derivatives to identify pharmacophore requirements .

What experimental design principles optimize reaction parameters for high-yield synthesis?

Q. Methodological Guidance

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., solvent, catalyst loading, temperature) to maximize yield .
  • In Silico Optimization : Quantum mechanical calculations (e.g., reaction path searches) predict optimal conditions, reducing trial-and-error .

Case Study :
A DoE approach for imidazo-pyridine alkylation reduced experiments by 50% while identifying DMF/K₂CO₃ as critical for >40% yield .

What are the key intermolecular interactions stabilizing the crystal structure?

Advanced Research Question
SC-XRD reveals:

  • C–H···O Bonds : Dominant interactions (e.g., C28–H28···O3, 3.400 Å) contribute to packing efficiency .
  • π-Stacking : Offset aromatic interactions between imidazo-pyridine and phenyl rings (dihedral angles: 54.23°) .

Q. Table 2: Stabilizing Interactions

Interaction TypeDistance (Å)Angle (°)Reference
C8–H8···O33.450158
C24–H24···O13.142129

How can in silico tools predict metabolic pathways and toxicity profiles?

Q. Methodological Guidance

  • ADMET Prediction : Software (e.g., SwissADME) models metabolic stability based on esterase hydrolysis of the acetate group .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies potential off-target interactions with cytochrome P450 enzymes .

Validation : Compare computational predictions with in vitro liver microsome assays for metabolite identification .

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